Cas no 87163-79-9 (S-2-Amino-4-methylpentanoic acid ethylamide)

S-2-Amino-4-methylpentanoic acid ethylamide structure
87163-79-9 structure
商品名:S-2-Amino-4-methylpentanoic acid ethylamide
CAS番号:87163-79-9
MF:C8H18N2O
メガワット:158.241
CID:3479720
PubChem ID:28172618

S-2-Amino-4-methylpentanoic acid ethylamide 化学的及び物理的性質

名前と識別子

    • PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)-
    • S-2-Amino-4-methylpentanoic acid ethylamide
    • S 2-Amino-4-methyl-pentanoic acid ethylamide
    • Q27462624
    • SCHEMBL11078078
    • N-ethyl-L-leucinamide
    • (S)-2-Amino-N-ethyl-4-methylpentanamide
    • A1-03635
    • 87163-79-9
    • (2S)-2-amino-N-ethyl-4-methylpentanamide
    • インチ: InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1
    • InChIKey: ODAKRYUDLXZGCT-ZETCQYMHSA-N

計算された属性

  • せいみつぶんしりょう: 158.141913202Da
  • どういたいしつりょう: 158.141913202Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 55.1Ų

S-2-Amino-4-methylpentanoic acid ethylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S140195-250mg
S-2-Amino-4-methylpentanoic acid ethylamide
87163-79-9
250mg
$ 635.00 2022-06-03
TRC
S140195-125mg
S-2-Amino-4-methylpentanoic acid ethylamide
87163-79-9
125mg
$ 385.00 2022-06-03

S-2-Amino-4-methylpentanoic acid ethylamide 関連文献

S-2-Amino-4-methylpentanoic acid ethylamideに関する追加情報

Professional Introduction to PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- (CAS No. 87163-79-9)

PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)-, identified by its Chemical Abstracts Service (CAS) number 87163-79-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure amide derivative exhibits unique structural and functional properties, making it a valuable intermediate in the development of novel therapeutic agents. The compound's stereochemistry, specifically the (S)-configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The synthesis of PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- involves sophisticated organic transformations that highlight the importance of stereocontrol in medicinal chemistry. The process typically begins with the selective functionalization of a pentanoyl precursor, followed by the introduction of an N-ethyl substituent and a methyl group at the 4-position. The final step involves the resolution of racemic mixtures to isolate the desired (S)-enantiomer, often employing chiral auxiliaries or asymmetric catalysis. These synthetic strategies underscore the compound's complexity and the precision required to achieve high enantiomeric purity.

In recent years, PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- has been explored as a key building block in the design of bioactive molecules. Its amide core is a common motif in drug candidates due to its ability to form hydrogen bonds and stabilize protein-ligand interactions. The N-ethyl and methyl substituents further modulate its pharmacokinetic properties, enhancing solubility and metabolic stability. Such features are particularly valuable in the development of small-molecule inhibitors targeting therapeutic pathways.

One of the most compelling applications of PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- is in the field of enzyme inhibition. Enzymes are critical biological catalysts that mediate a wide range of metabolic processes. By designing molecules that selectively bind to specific enzymatic active sites, researchers can modulate these processes for therapeutic benefit. The (S)-enantiomer of this compound has shown promise as an inhibitor for various proteases and kinases, which are implicated in diseases such as cancer, inflammation, and infectious disorders. Preliminary studies indicate that it can disrupt key enzymatic cascades without significant off-target effects.

The pharmacological profile of PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- has been further investigated through computational modeling and experimental validation. Molecular dynamics simulations have revealed that its binding affinity to target proteins is influenced by both steric interactions and electrostatic complementarity. The amide group serves as a critical hydrogen bond acceptor, while the N-ethyl and methyl groups contribute to hydrophobic interactions within the binding pocket. These insights have guided the optimization of analogs with improved potency and selectivity.

Recent advances in synthetic methodologies have enabled more efficient production scales for PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)-, making it more accessible for industrial applications. Continuous flow chemistry techniques have been particularly advantageous in achieving high yields and enantiomeric purity under controlled conditions. Additionally, green chemistry principles have been incorporated into its synthesis to minimize waste and reduce environmental impact. These innovations align with broader efforts to promote sustainable pharmaceutical manufacturing.

The potential therapeutic applications of PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- extend beyond enzyme inhibition. It has been proposed as a precursor for peptidomimetics—molecules designed to mimic natural peptides while offering improved pharmacological properties. Peptidomimetics are particularly attractive for drug development due to their enhanced stability against enzymatic degradation. By leveraging the structural framework of this compound, researchers aim to create novel therapeutics with targeted mechanisms of action.

As research continues to uncover new biological functions and therapeutic targets, the demand for high-quality intermediates like PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- is expected to grow. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovative approaches to drug discovery and development. The compound's versatility makes it a valuable asset in diverse chemical biology studies, contributing to our understanding of disease mechanisms and the identification of new treatment strategies.

The future prospects for PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)- are bright, driven by ongoing research into its pharmacological potential and synthetic accessibility. Advances in analytical techniques such as high-resolution NMR spectroscopy and mass spectrometry continue to enhance our ability to characterize its structure-function relationships accurately. These tools are essential for validating computational models and optimizing derivatives for clinical use.

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